1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide
Overview
Description
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.2 g/mol. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide typically involves the reaction of 1-methylbenzimidazole-2-carboxylic acid with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization or other suitable purification techniques.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Mechanochemical and solid-state melt reactions are also explored for the efficient synthesis of hydrazide-based compounds .
Chemical Reactions Analysis
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophiles such as aldehydes and ketones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like benzaldehyde. Major products formed from these reactions include hydrazones, quinazolines, and Schiff bases .
Scientific Research Applications
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Industry: The compound is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects . The pathways involved include the inhibition of nucleic acid synthesis and disruption of cell membrane integrity .
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylicacid, 1-methyl-, hydrazide is unique due to its specific structure and properties. Similar compounds include:
Benzimidazole: Known for its broad spectrum of biological activities.
Hydrazide-Hydrazones: These compounds share similar antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
1-methylbenzimidazole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMCZAWNSXKGMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517987 | |
Record name | 1-Methyl-1H-benzimidazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78620-29-8 | |
Record name | 1-Methyl-1H-benzimidazole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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